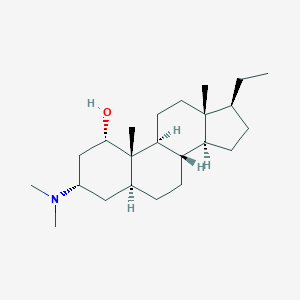

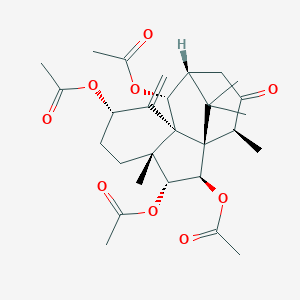

5alpha-Pregnan-1alpha-ol, 3alpha-(dimethylamino)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5alpha-Pregnan-1alpha-ol, 3alpha-(dimethylamino)-, also known as Ganaxolone, is a synthetic neurosteroid that has been extensively studied for its potential therapeutic applications in various neurological disorders. It is a positive allosteric modulator of GABA-A receptors and has been shown to have anxiolytic, anticonvulsant, and sedative properties.

Aplicaciones Científicas De Investigación

5alpha-Pregnan-1alpha-ol, 3alpha-(dimethylamino)- has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety disorders, and postpartum depression. In preclinical studies, it has been shown to have potent anticonvulsant and anxiolytic effects. In clinical trials, it has been shown to be effective in reducing seizure frequency in patients with epilepsy and improving symptoms of anxiety and depression in patients with postpartum depression.

Mecanismo De Acción

5alpha-Pregnan-1alpha-ol, 3alpha-(dimethylamino)- is a positive allosteric modulator of GABA-A receptors, which are responsible for inhibitory neurotransmission in the brain. By enhancing the activity of GABA-A receptors, 5alpha-Pregnan-1alpha-ol, 3alpha-(dimethylamino)- increases the inhibitory tone in the brain, leading to its anxiolytic, anticonvulsant, and sedative effects.

Biochemical and Physiological Effects:

5alpha-Pregnan-1alpha-ol, 3alpha-(dimethylamino)- has been shown to have a variety of biochemical and physiological effects. It has been shown to increase GABAergic transmission in the brain, reduce glutamatergic transmission, and modulate the activity of various ion channels. It also has anti-inflammatory and neuroprotective effects, which may contribute to its therapeutic potential in various neurological disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of 5alpha-Pregnan-1alpha-ol, 3alpha-(dimethylamino)- for lab experiments is its high potency and selectivity for GABA-A receptors. This makes it an ideal tool for studying the role of GABA-A receptors in various neurological disorders. However, one of the limitations of 5alpha-Pregnan-1alpha-ol, 3alpha-(dimethylamino)- is its poor solubility in water, which can make it challenging to administer in certain experimental settings.

Direcciones Futuras

There are several future directions for research on 5alpha-Pregnan-1alpha-ol, 3alpha-(dimethylamino)-. One area of interest is its potential therapeutic applications in other neurological disorders, such as neuropathic pain and traumatic brain injury. Another area of interest is its potential use as a neuroprotective agent in various neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, there is ongoing research on developing more potent and selective GABA-A receptor modulators, which may lead to the development of more effective therapeutic agents for neurological disorders.

Conclusion:

5alpha-Pregnan-1alpha-ol, 3alpha-(dimethylamino)- is a synthetic neurosteroid that has shown promise for its potential therapeutic applications in various neurological disorders. Its mechanism of action as a positive allosteric modulator of GABA-A receptors has been extensively studied, and it has been shown to have anxiolytic, anticonvulsant, and sedative effects. While there are limitations to its use in lab experiments, there are several future directions for research on 5alpha-Pregnan-1alpha-ol, 3alpha-(dimethylamino)-, including its potential therapeutic applications in other neurological disorders and its use as a neuroprotective agent in neurodegenerative diseases.

Métodos De Síntesis

5alpha-Pregnan-1alpha-ol, 3alpha-(dimethylamino)- can be synthesized by reacting pregnenolone with dimethylamine, followed by selective oxidation and reduction steps. The final product is obtained after purification using column chromatography. This method has been optimized to produce high yields of 5alpha-Pregnan-1alpha-ol, 3alpha-(dimethylamino)- with high purity.

Propiedades

Número CAS |

17808-81-0 |

|---|---|

Nombre del producto |

5alpha-Pregnan-1alpha-ol, 3alpha-(dimethylamino)- |

Fórmula molecular |

C23H41NO |

Peso molecular |

347.6 g/mol |

Nombre IUPAC |

(1S,3S,5S,8S,9S,10S,13R,14S,17S)-3-(dimethylamino)-17-ethyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-1-ol |

InChI |

InChI=1S/C23H41NO/c1-6-15-8-10-19-18-9-7-16-13-17(24(4)5)14-21(25)23(16,3)20(18)11-12-22(15,19)2/h15-21,25H,6-14H2,1-5H3/t15-,16-,17-,18-,19-,20-,21-,22+,23-/m0/s1 |

Clave InChI |

OEIZKPDQXGNQFY-NOKBYUERSA-N |

SMILES isomérico |

CC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3([C@H](C[C@H](C4)N(C)C)O)C)C |

SMILES |

CCC1CCC2C1(CCC3C2CCC4C3(C(CC(C4)N(C)C)O)C)C |

SMILES canónico |

CCC1CCC2C1(CCC3C2CCC4C3(C(CC(C4)N(C)C)O)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl (NE)-N-[amino(methoxy)methylidene]carbamate](/img/structure/B99977.png)